3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a purine derivative linked to an imidazolidine-2,4-dione structure. Compounds of this nature often exhibit significant biological activity and can be of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione likely involves multiple steps, including the formation of the purine derivative, the piperidine ring, and the imidazolidine-2,4-dione core. Typical synthetic routes may involve:
Formation of the purine derivative: This can be achieved through nucleophilic substitution reactions.
Formation of the piperidine ring: This may involve cyclization reactions.
Formation of the imidazolidine-2,4-dione core: This can be synthesized through condensation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This may involve:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction environments.
Temperature and Pressure Control: To optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could occur at the imidazolidine-2,4-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly if it exhibits pharmacological activity.
Industry: In the production of specialized chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression or replication.
Modulate signaling pathways: Altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: Such as caffeine or theobromine.
Imidazolidine-2,4-dione Derivatives: Such as hydantoin.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione lies in its specific structure, which combines features of both purine and imidazolidine-2,4-dione derivatives, potentially leading to unique biological activities and applications.
For precise and detailed information, consulting scientific literature and databases would be necessary
Properties
Molecular Formula |
C17H23N7O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(9-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H23N7O3/c1-21-11-20-14-15(21)18-10-19-16(14)22-5-3-12(4-6-22)24-9-13(25)23(17(24)26)7-8-27-2/h10-12H,3-9H2,1-2H3 |
InChI Key |
GYHGRQPVRFYMLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)CCOC |
Origin of Product |
United States |
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